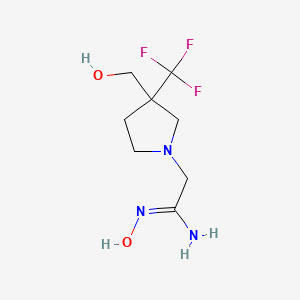

(Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

Description

This compound is a hydroxyl-substituted acetimidamide derivative characterized by a pyrrolidine ring bearing both hydroxymethyl (-CH2OH) and trifluoromethyl (-CF3) groups at the 3-position. The Z-configuration of the acetimidamide group (N'-hydroxy imine) confers stereochemical specificity, which is critical for molecular interactions in biological or synthetic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may improve aqueous solubility compared to purely hydrophobic analogs.

Properties

Molecular Formula |

C8H14F3N3O2 |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

N'-hydroxy-2-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C8H14F3N3O2/c9-8(10,11)7(5-15)1-2-14(4-7)3-6(12)13-16/h15-16H,1-5H2,(H2,12,13) |

InChI Key |

YOBRGABZJBCREN-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CC1(CO)C(F)(F)F)C/C(=N/O)/N |

Canonical SMILES |

C1CN(CC1(CO)C(F)(F)F)CC(=NO)N |

Origin of Product |

United States |

Biological Activity

(Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups, which are known to influence its biological activity. The presence of the N'-hydroxy and acetimidamide functionalities suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, suggesting that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown increased potency due to their ability to interact with cellular membranes and proteins more effectively.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide | HeLa | TBD | Apoptosis induction |

| Related Compound A | MCF-7 | 5.2 | Cell cycle arrest |

| Related Compound B | A549 | 3.8 | Inhibition of DNA synthesis |

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific phases, preventing proliferation.

- Inhibition of Enzymatic Activity : The hydroxymethyl group may play a role in inhibiting enzymes involved in tumor progression.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that (Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide exhibited significant cytotoxic effects. The IC50 values were determined through MTT assays, showing promising results compared to standard chemotherapeutics.

Study 2: In Vivo Efficacy

In vivo studies using murine models indicated that administration of the compound led to reduced tumor growth rates. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.

Comparison with Similar Compounds

Research Implications and Limitations

While the evidence highlights structural variations among analogs, it lacks explicit data on biological activity, solubility, or stability. For example:

Further studies should focus on:

Comparative pharmacokinetics of CF3 vs. CH2OH/CH2OCH2CH3 substituents.

Synthetic utility of the Z-configuration in coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.